N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds are of significant interest due to their diverse biological activities, including potential applications in medicinal chemistry. The compound features a guanidine functional group attached to a phenyl ring that is further substituted with a benzothiazole moiety, which enhances its pharmacological properties.
The compound can be synthesized through various chemical pathways involving reactions of benzothiazoles and guanidine derivatives. Research indicates that derivatives of benzothiazole exhibit a range of biological activities, making them valuable in drug development and other scientific applications .
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine can be classified as:
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine typically involves the following steps:
The reaction mechanism generally involves nucleophilic attack by the amine group of the guanidine on the isocyanate, leading to the formation of the desired guanidine derivative. This process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
The molecular structure of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine can be described as follows:
The compound's structure can be confirmed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques help elucidate the connectivity and functional groups present in the molecule.
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine can participate in several chemical reactions:
The reactivity of this compound is influenced by the electron-donating and withdrawing effects of substituents on the aromatic rings, which can affect its stability and reactivity in chemical transformations .
The mechanism of action for N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine primarily relates to its interaction with biological targets:
In vitro studies have shown that certain derivatives exhibit significant inhibitory activity against GSK-3β, with IC values indicating effective concentrations for biological activity .
Relevant analyses such as melting point determination and solubility tests help characterize these properties further .
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine has several potential scientific uses:
Benzothiazole (BTA) represents a quintessential privileged scaffold in modern medicinal chemistry, defined by its consistent ability to deliver high-affinity ligands for diverse biological targets. This bicyclic heterocycle, comprising fused benzene and thiazole rings, exhibits inherent planarity that facilitates optimal interactions with enzymatic pockets and receptor domains [2] [5]. The sulfur atom at position 1 and nitrogen at position 3 create an electronic asymmetry that enables multifaceted binding mechanisms, including hydrogen bonding, π-π stacking, and hydrophobic interactions. Structural diversity arises from substitutions at C-2, C-6, and the fused benzene ring, allowing medicinal chemists to fine-tune pharmacokinetic properties while maintaining target engagement [5] [8].
The scaffold's versatility is evidenced by its presence in FDA-approved drugs (e.g., riluzole for ALS) and clinical candidates across therapeutic areas. Benzothiazoles demonstrate remarkable bioisosteric properties, often serving as analogs for purines, catechols, or phenyl rings while enhancing metabolic stability. Computational analyses reveal that benzothiazole-containing drugs frequently exhibit favorable ligand efficiency metrics and optimal positioning in chemical space for CNS permeability and oral bioavailability [2] [10].
Table 1: Therapeutic Applications of Benzothiazole Derivatives
Biological Activity | Structural Features | Molecular Targets |
---|---|---|
Anticancer | 2-Aryl substitutions, C-6 electron-donating groups | Topoisomerases, kinase domains |
Antimicrobial | Sulfonamide linkages, halogenated aryl groups | DNA gyrase, bacterial cell wall enzymes |
Antiviral (Anti-HIV) | Guanidine extensions, heteroaryl conjugates | HIV-1 reverse transcriptase, integrase |
Central Nervous System Agents | Lipophilic C-6 substituents, amine functionalization | Neurotransmitter receptors, ion channels |
The therapeutic exploration of benzothiazoles spans over seven decades, beginning with antimicrobial applications of simple 2-aminobenzothiazoles in the 1950s [2]. The 1970s witnessed significant advances with Agfa's development of hydrazonylsulfone derivatives (e.g., Bt-NHNHSO₂R) for photographic applications, revealing unexpected biological activities that redirected medicinal interest [3]. By the 1990s, researchers systematically explored structure-activity relationships (SAR), particularly for antitumor applications. Key milestones include:
The strategic design of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine represents a convergence of three pharmacological elements: (1) the 6-methylbenzothiazole core for membrane penetration and structural rigidity, (2) the para-phenyl linkage for conformational restriction, and (3) the terminal guanidine group for bioisosteric mimicry of arginine residues in protein binding [3] [10]. This hybrid architecture addresses limitations of earlier benzothiazoles, particularly their limited engagement with charged binding pockets.
The methyl group at C-6 provides electron-donating effects that elevate the HOMO energy, facilitating charge transfer interactions with biological targets. Crystallographic studies of analogous compounds reveal that the 6-methyl derivative maintains near-perfect coplanarity between benzothiazole and phenyl rings (dihedral angle <11°), maximizing conjugation and molecular rigidity [3]. The guanidine group introduces a cationic character at physiological pH (pKa ~13.5), enabling salt bridge formation with aspartate/glutamate residues inaccessible to neutral benzothiazoles. This is particularly relevant for targeting neuropeptide FF receptors, where guanidine-containing benzothiazoles exhibit submicromolar antagonism [10].
Table 2: Key Structural Parameters of Benzothiazole-Guanidine Hybrids
Structural Feature | Geometrical Parameter | Biological Significance |
---|---|---|
C2-N(phenyl) bond | Length: ~1.39 Å; Dihedral: 5-15° | Maintains planarity for π-stacking |
Guanidine group | C-N bond lengths: 1.32-1.35 Å; Planarity | Enables bidentate H-bonding |
Intramolecular H-bonding | N-H···N(thiazole): ~2.85 Å, 130-140° | Preorganizes conformation for receptor fit |
6-Methyl substitution | Torsional angle: <5° from benzothiazole plane | Enhances electron density at C2 |
Synthetic accessibility further rationalizes this design. The molecule can be synthesized via direct coupling of 2-(4-aminophenyl)-6-methylbenzothiazole with cyanamide derivatives, or through protection-deprotection strategies of the guanidine group [10]. Computational models predict superior blood-brain barrier permeability (logBB >0.3) compared to non-methylated analogs, while retaining aqueous solubility through the protonated guanidine moiety. These properties position N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine as a versatile prototype for neurodegenerative disorders and infectious diseases where previous benzothiazoles showed promise but lacked cationic targeting capability [5] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3